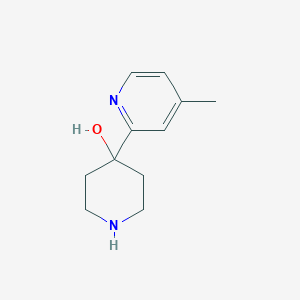

4-(4-Methylpyridin-2-yl)piperidin-4-ol

Description

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

4-(4-methylpyridin-2-yl)piperidin-4-ol |

InChI |

InChI=1S/C11H16N2O/c1-9-2-5-13-10(8-9)11(14)3-6-12-7-4-11/h2,5,8,12,14H,3-4,6-7H2,1H3 |

InChI Key |

FFHBOHRIMZGRAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C2(CCNCC2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(4-methylpyridin-2-yl)piperidin-4-ol with five analogs, highlighting key structural and physicochemical differences:

Key Observations:

- Substituent Heterogeneity : The target compound’s 4-methylpyridine group contrasts with pyrimidine (e.g., 1-(5-methylpyrimidin-2-yl)piperidin-4-ol) or difluoromethyl (e.g., 4-(difluoromethyl)piperidin-4-ol) substituents. Pyrimidine rings may engage in additional hydrogen bonding, while fluorine atoms enhance lipophilicity and metabolic resistance .

- Solubility : The hydroxymethyl group in 1-(5-(hydroxymethyl)pyrimidin-2-yl)piperidin-4-ol likely improves aqueous solubility compared to the methylpyridine analog .

This compound

Piperidine derivatives often target receptors like 5-HT (serotonin) or dopamine .

1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol

This analog was tested in a murine model for effects on glucose tolerance and insulin secretion.

1-(5-Methylpyrimidin-2-yl)piperidin-4-ol

Pyrimidine-containing analogs are frequently explored as kinase inhibitors due to their ability to mimic ATP’s purine ring. This compound’s methyl group may optimize steric fit in kinase active sites .

Preparation Methods

Reaction Mechanism

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The electron-deficient pyridine ring, activated by the chlorine substituent, facilitates attack by the lone pair of the piperidine nitrogen. Triethylamine is typically employed to deprotonate the hydroxyl group of 4-hydroxypiperidine, enhancing its nucleophilicity.

Optimization Parameters

-

Solvent: Dimethylformamide (DMF) is preferred due to its high polarity, which stabilizes the transition state.

-

Temperature: Elevated temperatures (100°C) accelerate the reaction, achieving completion within 5 hours.

-

Molar Ratios: A 1:1 molar ratio of 4-hydroxypiperidine to 2-chloro-4-methylpyridine minimizes side products, with triethylamine (2 equivalents) ensuring efficient deprotonation.

Yield and Purification

Under optimized conditions, this method yields 65–70% of the target compound. Purification via column chromatography (ethyl acetate/hexane, 3:1) effectively removes unreacted starting materials and byproducts.

Transfer Hydrogenation for Piperidine Functionalization

Alternative routes utilize transfer hydrogenation to introduce the methyl group to the pyridine ring post-synthesis. This method is advantageous for scalability and avoids harsh reagents.

Key Steps

-

Synthesis of Piperidine-4-carboxylic Acid Derivative: Piperidine-4-carboxylic acid is methylated using formaldehyde under transfer hydrogenation conditions (palladium catalyst, formic acid, 90–95°C).

-

Coupling with Pyridine Moiety: The methylated intermediate undergoes coupling with 2-chloropyridine via a Grignard reaction, followed by hydrobromic acid treatment to yield the final product.

Advantages

Yield Data

This two-step process achieves an overall yield of 72–78%, with the methylation step contributing 85% efficiency.

Comparative Analysis of Methods

The table below summarizes the critical parameters of the two primary methods:

| Parameter | Nucleophilic Substitution | Transfer Hydrogenation |

|---|---|---|

| Reaction Time | 5 hours | 8–10 hours |

| Temperature | 100°C | 90–95°C |

| Catalyst | None | Palladium on charcoal |

| Overall Yield | 65–70% | 72–78% |

| Scalability | Moderate | High |

| Byproduct Formation | <10% | <5% |

Key Insights

-

Cost Efficiency: Nucleophilic substitution uses cheaper reagents but requires chromatographic purification, increasing operational costs.

-

Environmental Impact: Transfer hydrogenation generates less waste due to catalytic recycling.

Emerging Methodologies

Recent advances propose microwave-assisted synthesis to reduce reaction times. Preliminary studies indicate that irradiating the reaction mixture at 150°C for 30 minutes increases yields to 80% while maintaining selectivity . However, this method remains experimental and requires validation at scale.

Q & A

Q. What are the optimal solvent systems for dissolving 4-(4-Methylpyridin-2-yl)piperidin-4-ol in experimental workflows?

- Methodological Answer : Based on structurally related piperidine derivatives (e.g., 4-Pyridinemethanol), polar aprotic solvents like DMSO and DMF are recommended due to their high solubility for similar compounds (~30–50 mg/mL in DMSO or ethanol) . For aqueous compatibility, prepare stock solutions in organic solvents first, then dilute into PBS (pH 7.2) to avoid residual solvent toxicity. Direct dissolution in PBS yields ~10 mg/mL solubility but is unstable beyond 24 hours . Table 1 : Solubility of Analogous Compounds

| Solvent | Solubility (mg/mL) | Stability |

|---|---|---|

| DMSO | 30–50 | ≥4 years |

| Ethanol | 30 | Short-term |

| PBS (pH 7.2) | 10 | <24 hours |

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer : Follow GHS hazard classifications for similar piperidine derivatives:

- Skin/Eye Irritation : Wear nitrile gloves and safety goggles. In case of contact, rinse with water for 15 minutes .

- Respiratory Toxicity : Use fume hoods during weighing/solubilization. If inhaled, move to fresh air and seek medical attention .

- Storage : Store at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : Apply a 2<sup>k</sup> factorial design to test variables like temperature, catalyst loading, and reaction time. For example:

Q. What analytical strategies resolve contradictions in stereochemical characterization of this compound?

- Methodological Answer : Combine multiple techniques:

- NMR Spectroscopy : Use <sup>13</sup>C DEPT and NOESY to confirm stereochemistry and substituent orientation .

- X-ray Crystallography : Resolve ambiguities in crystal structure (e.g., piperidine ring conformation) .

- Computational Modeling : Compare DFT-optimized structures with experimental data to validate configurations .

Q. How to assess the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance. Monitor metabolites via LC-MS/MS .

- Structural Modifications : Introduce deuterium at labile positions (e.g., hydroxyl group) to enhance metabolic stability, as seen in related pyridine derivatives .

Data Interpretation and Reproducibility

Q. Why do biological activity assays for this compound derivatives show inter-study variability?

- Methodological Answer : Potential factors include:

- Solvent Residuals : Trace DMSO (>0.1%) may inhibit enzyme activity. Validate via GC-MS .

- Batch Purity : Use HPLC-UV (λmax 245–276 nm) to confirm ≥98% purity .

- Cell Line Variability : Standardize assays using ATCC-validated lines and control for passage number.

Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.